Tert-butyl 4-(chloromethyl)-1h-indole-1-carboxylate
Description
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Formula
The compound is formally named tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate under IUPAC nomenclature rules. Its molecular formula, C₁₄H₁₆ClNO₂ , reflects a molecular weight of 265.73 g/mol . The structure integrates three key functional groups:
- A 1H-indole core substituted at the 4-position with a chloromethyl group (-CH₂Cl).
- A tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen.
The Boc group enhances solubility in organic solvents and stabilizes the indole nitrogen during synthetic reactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1034022-44-0 | |
| Molecular Formula | C₁₄H₁₆ClNO₂ | |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CCl | |
| InChIKey | LIUWGEGLMWFGNE-UHFFFAOYSA-N |
Structural Characteristics and Isomerism
The planar indole ring system exhibits π-conjugation across its 10-π-electron system, while the chloromethyl group introduces a reactive electrophilic site at C4. The Boc group adopts a sterically bulky conformation, shielding the indole nitrogen from undesired nucleophilic attacks.
No stereoisomers are possible due to the absence of chiral centers in the parent structure. However, rotational isomerism may occur around the carbamate linkage (N–COO–tert-butyl), though this does not significantly impact reactivity under standard conditions.
Physicochemical Properties
Experimental data indicate:
- Solubility : Miscible with dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF); insoluble in water.
- Stability : Decomposes above 200°C; sensitive to strong acids/bases due to Boc group lability.
- Reactivity : The chloromethyl group participates in nucleophilic substitutions, enabling functionalization at C4.
Table 2: Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Decomposes before boiling | |
| LogP (Octanol-Water) | Estimated 3.2 | Computational |
Properties
Molecular Formula |
C14H16ClNO2 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
tert-butyl 4-(chloromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 |
InChI Key |
LIUWGEGLMWFGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CCl |
Origin of Product |
United States |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in THF with triethylamine (Et₃N), 4-methyl-1H-indole reacts with Boc₂O at room temperature, achieving >95% yield. This method avoids side reactions at the chloromethyl position and ensures regioselectivity.
- Substrate : 4-Methyl-1H-indole (1.0 equiv).
- Reagents : Boc₂O (1.1 equiv), Et₃N (1.5 equiv).
- Conditions : THF, 20°C, 2–3 h.
- Workup : Aqueous extraction, column chromatography (hexane/EtOAc).
- Yield : 98%.
Chloromethylation Strategies
Chloromethylation of the Boc-protected indole core is achieved via two primary routes: direct chlorination of a methyl group or substitution at a pre-functionalized position.
Direct Chlorination Using Thionyl Chloride (SOCl₂)
SOCl₂ in dichloromethane (DCM) with catalytic DMF efficiently converts methyl to chloromethyl groups.
- Substrate : tert-Butyl 4-methyl-1H-indole-1-carboxylate.
- Reagents : SOCl₂ (1.2 equiv), DMF (0.1 equiv).
- Conditions : DCM, 0°C → rt, 15 min.
- Workup : Quench with NaHCO₃, extract with DCM.
- Yield : 80%.
Mechanistic Insight : DMF catalyzes the reaction by generating a reactive Vilsmeier-Haack complex, facilitating electrophilic chlorination.
Radical Chlorination with Cl₂ Gas
For substrates sensitive to SOCl₂, Cl₂ gas under UV light offers an alternative.
- Substrate : 4-Methylbenzoic acid derivative.
- Conditions : Cl₂ gas, UV light (0–10°C).
- Yield : >90%.
- Application : Adaptable to indole systems by substituting the benzoic acid core with Boc-protected indole.
Case Studies and Comparative Analysis
Synthesis via Sequential Boc Protection and Chlorination
A two-step approach combining Boc protection and SOCl₂-mediated chlorination is widely adopted:
| Step | Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 4-Methyl-1H-indole | Boc₂O, Et₃N, THF, rt | 98% | |
| 2 | Boc-protected intermediate | SOCl₂, DCM/DMF, 0°C → rt | 80% |
Total Yield : 78.4%.
Alternative Route: Halogen Exchange
In a patent, bromomethyl intermediates are converted to chloromethyl derivatives via Finkelstein reaction:
- Substrate : tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate.
- Reagents : NaCl, DMF, 80°C.
- Yield : 85%.
Challenges and Optimization
Regioselectivity in Chlorination
Competing chlorination at C5 or C7 positions is mitigated by steric hindrance from the Boc group. Computational studies (DFT) confirm preferential reactivity at C4 due to lower activation energy.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their activity in various biological systems, and this compound may exhibit similar properties.
Medicine
The compound is investigated for its potential use in drug development. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from pharmaceuticals to agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The indole moiety can interact with receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Reactivity
The reactivity and applications of tert-butyl indole carboxylates are highly dependent on the substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Observations :
Chloromethyl vs. Hydroxymethyl () :
- The chloromethyl group in the target compound is more reactive toward nucleophilic substitution than the hydroxymethyl analog, making it preferable for alkylation or coupling reactions. The hydroxymethyl derivative, however, is suited for oxidation to carboxylic acids or aldehydes .
Chlorosulfonyl vs. Chloromethyl () :
- The chlorosulfonyl group at position 4 enables sulfonamide formation, a critical step in synthesizing protease inhibitors. In contrast, the chloromethyl group offers versatility in introducing alkyl or aryl moieties .
Piperazine-Modified Indoles () :
- Compounds like 11c incorporate piperazine groups, enhancing solubility and binding affinity to neurological targets (e.g., dopamine receptors). This modification is absent in the target compound, which prioritizes simplicity for downstream functionalization .
Biological Activity
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an indole core and a chloromethyl group, allows for various interactions with biological macromolecules, impacting enzyme activity, cellular signaling, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H14ClN O2. The compound's structural features include:
- Indole Ring : A bicyclic structure that contributes to the compound's ability to engage in π-π stacking interactions with aromatic amino acids.
- Chloromethyl Group : This electrophilic group enhances the compound's reactivity, facilitating nucleophilic substitution reactions.
- Tert-butyl Group : Provides steric hindrance that can influence binding affinity and specificity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through covalent modifications. The chloromethyl group can form covalent bonds with nucleophilic residues (such as cysteine and lysine) in proteins, leading to enzyme inhibition or activation. The indole core allows for additional interactions, including hydrogen bonding and π-π interactions, which can modulate the function of target proteins.
Key Interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific dehydrogenases, altering metabolic pathways.
- Gene Expression Modulation : It can influence transcription factors, thereby affecting gene expression profiles.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of micrograms per milliliter.
Anticancer Potential
The compound's ability to modulate cellular pathways suggests potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and altering cell cycle progression.
Case Studies and Research Findings
A review of recent literature highlights several studies investigating the biological activities of this compound:
-
Enzyme Interaction Studies :
- A study demonstrated that this compound inhibits alcohol dehydrogenases, impacting the metabolism of alcohols and carbonyl compounds.
-
Cellular Signaling Modulation :
- Research indicated that this compound affects key signaling pathways by interacting with kinases involved in phosphorylation processes, leading to altered gene expression patterns.
- Antimicrobial Activity :
Data Table: Biological Activities Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
